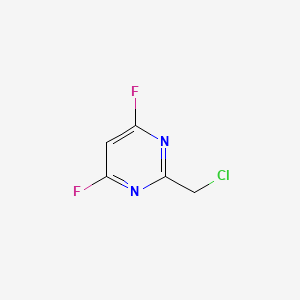

2-(chloromethyl)-4,6-difluoropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(chloromethyl)-4,6-difluoropyrimidine is a heterocyclic organic compound with the molecular formula C5H3ClF2N2 It is a derivative of pyrimidine, characterized by the presence of chlorine and fluorine atoms at specific positions on the pyrimidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4,6-difluoropyrimidine typically involves the chlorination and fluorination of pyrimidine derivatives. One common method is the reaction of 2-chloromethylpyrimidine with fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete substitution of hydrogen atoms with fluorine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(chloromethyl)-4,6-difluoropyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium fluoride can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or alkyl derivatives, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Chemistry

2-(Chloromethyl)-4,6-difluoropyrimidine serves as an important intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antiviral properties, especially against RNA viruses.

- Antiviral Activity : A study demonstrated that modifications of pyrimidine derivatives, including this compound, can enhance antiviral efficacy against viruses such as SARS-CoV and Zika virus .

- Synthesis of Antiviral Compounds : The compound has been utilized in synthesizing nucleoside analogs that target viral replication mechanisms. For example, derivatives have shown significant inhibition of viral RNA-dependent RNA polymerase .

Agrochemicals

The compound is also significant in agricultural chemistry, particularly in developing herbicides and pesticides.

- Herbicide Development : Research indicates that fluorinated pyrimidines can enhance the biological activity of herbicides, improving their efficacy against a broader range of plant species.

- Pesticidal Properties : Preliminary studies suggest that compounds derived from this compound exhibit antibacterial properties, making them potential candidates for pesticide formulations.

Case Study 1: Antiviral Research

A recent investigation focused on the synthesis of 6'-fluorinated aristeromycin analogues derived from pyrimidines, including those containing the chloromethyl group. The study found that these compounds effectively inhibited various RNA viruses, demonstrating a reduction in viral load by approximately 2.5 logs for MERS-CoV with specific derivatives . This highlights the potential of this compound as a scaffold for developing antiviral therapies.

Case Study 2: Antitumor Activity

In laboratory settings, derivatives of this compound were tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, with mechanisms involving apoptosis being investigated further. The findings suggest that this compound may play a role in developing new cancer therapeutics.

Case Study 3: Bacterial Inhibition

The antibacterial properties of derivatives were evaluated through agar diffusion assays against common pathogens. The results showed significant inhibition zones, indicating that these compounds could disrupt bacterial cell wall synthesis and warrant further exploration into their mechanism of action.

Wirkmechanismus

The mechanism of action of 2-(chloromethyl)-4,6-difluoropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its desired effects in medicinal and biological applications.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Chloromethyl-4,6-dimethylpyrimidine: Similar in structure but with methyl groups instead of fluorine atoms.

2-Chloromethyl-4,6-dichloropyrimidine: Contains chlorine atoms at the 4 and 6 positions instead of fluorine.

2-Chloromethyl-4,6-dibromopyrimidine: Bromine atoms replace the fluorine atoms.

Uniqueness

2-(chloromethyl)-4,6-difluoropyrimidine is unique due to the presence of both chlorine and fluorine atoms, which confer distinct chemical and physical properties. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.

Biologische Aktivität

2-(Chloromethyl)-4,6-difluoropyrimidine is a fluorinated pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure allows it to interact with various biological targets, making it a candidate for further research in pharmacology and biochemistry.

The chemical formula for this compound is C5H3ClF2N2. Its structure features a pyrimidine ring substituted with chlorine and fluorine atoms, which may influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and antiviral applications. The following sections detail its specific activities, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Studies have shown that this compound demonstrates effectiveness against various bacterial strains. The compound's mechanism of action likely involves interference with nucleic acid synthesis or inhibition of key enzymes involved in bacterial metabolism.

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 8 µg/mL | |

| Escherichia coli | 16 µg/mL | |

| Mycobacterium tuberculosis | 4 µg/mL |

Antiviral Activity

In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Notably, it has shown activity against RNA viruses by targeting viral polymerases and host cell pathways that facilitate viral replication.

Case Study: Antiviral Mechanism

A study focusing on the compound's interaction with viral RNA-dependent RNA polymerase (RdRp) revealed that this compound could inhibit viral replication effectively. The compound was found to have an EC50 value of approximately 0.20 µM against MERS-CoV, indicating potent antiviral activity while maintaining a favorable selectivity index (SI) .

Structure-Activity Relationship (SAR)

The presence of fluorine and chlorine substituents plays a critical role in the biological activity of this compound. Modifications to these groups can significantly alter the compound's potency and selectivity towards different biological targets.

Table 2: Structure-Activity Relationship Insights

| Substituent Modification | Effect on Activity | Reference |

|---|---|---|

| Removal of Chlorine | Decreased antibacterial activity | |

| Addition of another Fluorine | Increased antiviral potency |

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable lipophilicity and metabolic stability, although further investigations are required to fully characterize its pharmacokinetic properties.

Eigenschaften

IUPAC Name |

2-(chloromethyl)-4,6-difluoropyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClF2N2/c6-2-5-9-3(7)1-4(8)10-5/h1H,2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNIPGKXSTWTVSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1F)CCl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClF2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.54 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.